Distinct Physicochemical Profile Drives Divergent Drug-Likeness and Permeability
The target compound exhibits a significantly lower LogP (-3.19) compared to both 2,7-diazaspiro[4.4]nonane-1,3-dione (-2.47) and 1,3,7-triazaspiro[4.5]decane-2,4-dione (XLogP3 -1.1) [1][2]. This higher polarity, combined with a lower Fsp³ (0.666 vs. 0.714 for the diazaspiro analog), predicts reduced passive membrane permeability but enhanced aqueous solubility—a critical trade-off for central nervous system (CNS) exclusion or for achieving high free fraction in plasma .
| Evidence Dimension | Predicted Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP -3.19 |
| Comparator Or Baseline | 2,7-diazaspiro[4.4]nonane-1,3-dione LogP -2.47; 1,3,7-triazaspiro[4.5]decane-2,4-dione XLogP3 -1.1 |
| Quantified Difference | Δ LogP = -0.72 to -2.09 (more hydrophilic) |
| Conditions | Calculated via fragment-based methods (ChemAxon/ChemSpace) |
Why This Matters
This pronounced hydrophilicity directly impacts oral bioavailability and tissue distribution, making the compound more suitable for peripherally restricted targets or parenteral formulations compared to its less polar analogs.
- [1] ChemSpace. (2025). 1,3,7-triazaspiro[4.4]nonane-2,4-dione Properties. View Source
- [2] ChemSpace. (2025). 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride Properties. View Source
